molecular formula C19H20N4O2 B2690358 N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide CAS No. 2319848-16-1

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2690358
CAS No.: 2319848-16-1
M. Wt: 336.395
InChI Key: HECJZQURDGVLHH-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative, often through a coupling reaction facilitated by a palladium catalyst.

    Attachment of the phenoxypropanamide moiety: The final step involves the reaction of the pyrazole-pyridine intermediate with 2-phenoxypropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenoxypropanamide moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxyacetamide
  • N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxybutanamide
  • N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxyisobutyramide

Uniqueness

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its pyrazole and pyridine rings, along with the phenoxypropanamide moiety, provide a versatile framework for various chemical modifications and biological interactions, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(25-17-6-4-3-5-7-17)19(24)21-13-16-12-18(22-23(16)2)15-8-10-20-11-9-15/h3-12,14H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJZQURDGVLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NN1C)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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